molecular formula C18H20Cl2N2O2S B4063534 1-[(2,5-dichlorophenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine

1-[(2,5-dichlorophenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine

Cat. No.: B4063534
M. Wt: 399.3 g/mol
InChI Key: CGLXXOIICWINSF-UHFFFAOYSA-N
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Description

1-[(2,5-dichlorophenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine is a useful research compound. Its molecular formula is C18H20Cl2N2O2S and its molecular weight is 399.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.0622544 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Research

1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, a group of compounds related to 1-[(2,5-dichlorophenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine, have been developed as adenosine A2B receptor antagonists. These compounds exhibit subnanomolar affinity and high selectivity, with potential applications in treating diseases mediated by the A2B adenosine receptor (Borrmann et al., 2009).

Antimicrobial and Fingerprint Analysis

Derivatives of the compound have been synthesized and shown significant biological activities, including antibacterial, antifungal, and anthelmintic properties. These compounds have also been applied in latent fingerprint analysis due to their good stickiness and ability to detect fingerprints on various surfaces (Khan et al., 2019).

Chemical Synthesis and Intermediates

The synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, has been described, highlighting its utility as a pharmaceutical intermediate. This synthesis involves multiple steps, including alkylation, acidulation, and reduction, showcasing the chemical versatility of these piperazine derivatives (Quan, 2006).

Material Science

Hyperbranched polymers have been synthesized using derivatives of piperazine, demonstrating the potential of these compounds in creating new materials with specific properties. These polymers are soluble in water and various organic solvents, indicating their applicability in diverse areas of materials science (Yan & Gao, 2000).

Molecular Docking and Drug Design

Piperazine derivatives have been studied for their binding affinities at various receptors, including melanocortin-4 receptor ligands. These studies involve molecular docking to crystal structures, indicating the role of these compounds in drug design and development (Tran et al., 2008).

Properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-4-(2,5-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O2S/c1-13-3-4-14(2)17(11-13)21-7-9-22(10-8-21)25(23,24)18-12-15(19)5-6-16(18)20/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLXXOIICWINSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.